1-N-propylbenzene-1,3-diamine

Lipophilicity Structure-Property Relationship Additive Formulation

1-N-propylbenzene-1,3-diamine features an n-propyl N-substituent conferring intermediate lipophilic balance relative to ethyl/butyl analogs, critical for deposit-control lubricant additives, antioxidants, and functional polymers. 1,3-regiochemistry enables meta-linked polyamide differentiation vs para/ortho analogs. Sourced at ≥97% purity with HAZMAT Class 8 shipping.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 155525-49-8
Cat. No. B140946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-propylbenzene-1,3-diamine
CAS155525-49-8
Synonyms1,3-Benzenediamine,N-propyl-(9CI)
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCCNC1=CC=CC(=C1)N
InChIInChI=1S/C9H14N2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6,10H2,1H3
InChIKeyVXISGCAONOYOFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-N-propylbenzene-1,3-diamine (155525-49-8) | N1-Propyl-1,3-benzenediamine Technical Baseline & Procurement Specifications


1-N-propylbenzene-1,3-diamine (CAS 155525-49-8) is a substituted aromatic diamine with molecular formula C9H14N2 and molecular weight 150.22 g/mol . It features a benzene ring substituted with two amino groups at the 1 and 3 positions, along with an n-propyl group attached to one of the nitrogen atoms . The compound is typically a colorless to pale yellow liquid or solid depending on purity and temperature, soluble in organic solvents with moderate water solubility . Commercially available in purities of 95% to 97% from multiple suppliers , this compound is classified as a hazardous material (UN 1759, Class 8) requiring appropriate handling precautions .

Why 1-N-propylbenzene-1,3-diamine Cannot Be Simply Replaced by Other N-Alkyl-1,3-benzenediamines in Critical Applications


N-Alkyl substituted 1,3-benzenediamines exhibit alkyl chain length-dependent variations in physicochemical properties including lipophilicity, solubility, and oxidative stability that directly impact their performance as additives, intermediates, and functional materials [1]. Patent literature explicitly discloses that alkylated 1,3-benzenediamine compounds serve as deposit-control lubricant additives, antioxidants, stabilizers, and antiozonants across applications ranging from lubricants and fuels to electronic chemicals and pharmaceuticals [1][2]. The specific n-propyl substitution pattern confers a distinct balance of hydrophobic and hydrophilic character relative to shorter (methyl, ethyl) or longer (butyl, higher alkyl) chain analogs, which translates into differential performance in terms of deposit inhibition, oxidative stability, and compatibility with organic matrices [2]. Generic substitution with structurally related N-alkyl-1,3-benzenediamines without empirical validation of the exact alkyl chain length risks compromising critical functional outcomes in formulation-dependent applications.

Quantitative Differential Evidence for 1-N-propylbenzene-1,3-diamine Relative to Structural Analogs


Alkyl Chain Length Comparison: N-Propyl vs. N-Ethyl 1,3-Benzenediamine Molecular Weight and LogP Estimation

1-N-propylbenzene-1,3-diamine (C9H14N2, MW 150.22) exhibits increased molecular weight and calculated lipophilicity compared to its N-ethyl analog (1,3-benzenediamine, N-ethyl-, CAS 50617-74-8, C8H12N2, MW 136.19) . The additional methylene group in the propyl substituent increases the hydrocarbon character of the molecule, which is anticipated to enhance solubility in non-polar organic matrices and modify partitioning behavior in biphasic systems [1]. The n-propyl substitution pattern (C3) represents an intermediate lipophilicity relative to ethyl (C2) and butyl (C4) N-alkylated 1,3-benzenediamines, providing a tunable balance for formulation-specific requirements [1].

Lipophilicity Structure-Property Relationship Additive Formulation

Purity Grade Availability: 1-N-propylbenzene-1,3-diamine Commercial Supply Specifications

1-N-propylbenzene-1,3-diamine is commercially available at purities of 95% (AKSci) and 97% (Leyan, ChemScence) from multiple suppliers . This contrasts with the more common para-phenylenediamine derivatives, which are widely available at ≥98% purity and often at lower cost per gram due to higher production volumes. However, the 95-97% purity range is adequate for most research applications where this compound is employed as a synthetic intermediate or formulation component, as demonstrated by its explicit mention in patent literature for deposit-control additives [1]. Procurement considerations should account for the compound's hazardous material classification (UN 1759, Class 8), which incurs additional shipping fees for quantities exceeding excepted quantity thresholds .

Procurement Quality Control Research Grade Chemicals

Regiochemistry Differentiation: N1-Propyl-1,3-benzenediamine vs. N1-Propyl-1,2-benzenediamine

1-N-propylbenzene-1,3-diamine features amino groups at the 1 and 3 positions of the benzene ring (meta-substitution pattern), whereas its regioisomer N1-propyl-1,2-benzenediamine would bear amino groups at the 1 and 2 positions (ortho-substitution pattern) . This meta-regiochemistry confers distinct electronic properties and reactivity profiles that are critical for specific synthetic applications. Ortho-phenylenediamines are extensively employed as intermediates for heterocycle synthesis (benzimidazoles, 1,5-benzodiazepines, benzotriazoles, quinoxalines), whereas meta-phenylenediamine derivatives exhibit different cyclization pathways and product distributions [1]. The meta-substitution pattern of 1-N-propylbenzene-1,3-diamine positions it as a building block for meta-linked polyamides and functional materials distinct from ortho- and para-phenylenediamine-derived products.

Regioisomerism Synthetic Intermediate Structure-Activity Relationship

Safety and Hazard Classification: Quantified GHS Hazard Profile for Procurement Risk Assessment

1-N-propylbenzene-1,3-diamine carries a defined GHS hazard profile per supplier safety data: GHS05 (Corrosive) and GHS07 (Harmful/Irritant) pictograms; Signal Word 'Danger'; Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) . It is classified as UN 1759, Class 8 (Corrosive substances), Packing Group III . This hazard profile is comparable to other N-alkyl-1,3-benzenediamines of similar molecular weight and exceeds the hazard severity of simple aniline derivatives. Procurement and handling require appropriate PPE, engineering controls, and hazardous material shipping compliance, with associated HazMat fees applicable for quantities exceeding excepted quantity limits (Class 8 materials have Accessible HazMat fees of $138 domestic / $178 international via FedEx Ground unless packaged as Excepted Quantity) .

EHS Compliance Hazardous Materials Safety Data

Patent-Disclosed Utility in Deposit-Control Additive Formulations

Patent literature explicitly identifies alkylated 1,3-benzenediamine compounds, with n-propyl specifically named among preferred alkyl substituents, as deposit-control lubricant additives for organic materials including lubricating oil, gasoline, and diesel fuels [1]. These compounds function to improve oxidative stability and inhibit deposit formation in lubricants and fuels [1]. The N-propyl substitution represents one member of a broader class of N-alkylated 1,3-benzenediamines disclosed for applications including antioxidants, stabilizers, and antiozonants for lubricants, electronic chemicals, urethanes, crop protection agents, pharmaceuticals, and dyes/toners [2]. While no quantitative deposit inhibition data comparing N-propyl to other N-alkyl chain lengths is available in the accessed patent disclosures, the explicit inclusion of n-propyl as a preferred embodiment establishes the compound's industrial relevance in this application space.

Lubricant Additives Fuel Additives Deposit Control

Optimal Procurement and Application Scenarios for 1-N-propylbenzene-1,3-diamine Based on Quantitative Evidence


Development of Deposit-Control Lubricant and Fuel Additives

1-N-propylbenzene-1,3-diamine is explicitly disclosed in patent literature as a member of the alkylated 1,3-benzenediamine class suitable for deposit-control lubricant additives in lubricating oils, gasoline, and diesel fuels [1]. The n-propyl substituent provides an intermediate lipophilic balance relative to ethyl and butyl analogs, which may be advantageous for specific formulation solubility requirements [1]. Procurement for this application should prioritize verification of purity specifications (95-97% available) and consider the compound's hazardous material shipping classification when planning logistics .

Synthesis of Meta-Substituted Polyamides and Functional Materials

The 1,3-regiochemistry (meta-substitution) of 1-N-propylbenzene-1,3-diamine positions it as a monomer candidate for polyamides and functional polymers distinct from ortho- and para-phenylenediamine-derived materials . Meta-linked aromatic polyamides exhibit different mechanical and thermal properties compared to their para-linked counterparts, offering potential differentiation in advanced materials applications. Procurement teams should confirm regioisomeric identity to avoid mis-specification with ortho- or para- analogs .

Research-Grade Intermediate for Heterocycle and Specialty Chemical Synthesis

1-N-propylbenzene-1,3-diamine serves as a building block in organic synthesis for preparing complex aromatic compounds [2]. Its n-propyl N-substituent provides differential reactivity compared to unsubstituted or shorter-chain alkylated 1,3-benzenediamines, enabling access to specific substitution patterns in downstream products. Available at 95-97% purity from multiple suppliers, procurement should include verification of Certificate of Analysis for critical synthetic applications .

Antioxidant and Stabilizer Formulations for Industrial Organic Materials

Patent disclosures identify alkylated 1,3-benzenediamines as antioxidants, stabilizers, and antiozonants for applications spanning electronic chemicals, urethanes, crop protection, pharmaceuticals, dyes, and toners [1]. The n-propyl substituted derivative falls within this claimed class. While specific antioxidant performance data for the n-propyl compound versus other alkyl chain lengths is not available in accessed sources, the compound's structural inclusion in patent claims establishes its potential utility. Formulators should conduct application-specific performance validation comparing N-propyl to N-ethyl and N-butyl analogs to confirm optimal alkyl chain selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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